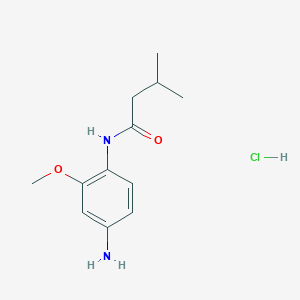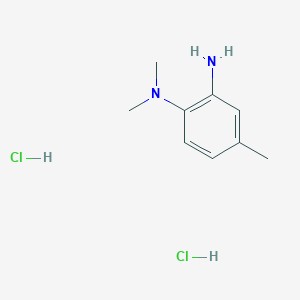
N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride
Descripción general
Descripción
N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride, also known as DTAF, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive and selective probe for the detection of proteins in biological samples.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Reactivity
Research has demonstrated the utility of related compounds in organic synthesis, such as the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. These syntheses highlight innovative approaches to generating sulfonamide derivatives, which are crucial in various chemical reactions and applications (Khazalpour & Nematollahi, 2015).
Material Science Applications
Oligoanilines based on Wurster's Blue, which share structural similarities with the chemical , have been studied for their polycationic states. These materials offer insights into the redox behavior of oligoanilines, demonstrating their potential in electronic applications and as materials with unique electronic properties (Ito et al., 2009).
Coordination Chemistry and Catalysis
The molecular and electronic structures of five-coordinate complexes of iron(II/III) containing related ligands showcase the significance of these compounds in coordination chemistry and catalysis. Such studies offer valuable insights into the design and functionalization of metal complexes for various catalytic applications (Chłopek et al., 2005).
Organic Electronics and Photonics
The synthesis and characterization of aluminum complexes incorporating Schiff base ligands derived from pyrrole-2-carboxaldehyde, which include structural motifs akin to the chemical , highlight their importance in the development of organic electronics and photonics. These complexes contribute to the understanding of materials that can be used in light-emitting diodes, photovoltaic cells, and other optoelectronic devices (Saucedo Azpeitia et al., 2011).
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.2ClH/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12;;/h3-5H,13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSWZLZBWAXWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)


![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)


![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/structure/B3095918.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)
![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)
